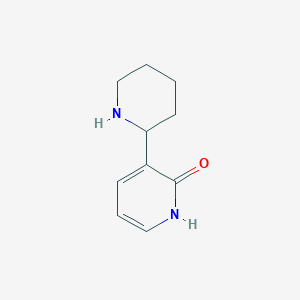

3-(Piperidin-2-yl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Piperidin-2-yl)pyridin-2(1H)-one” is a chemical compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

One of the significant applications of 3-(Piperidin-2-yl)pyridin-2(1H)-one derivatives is in the field of anti-fibrosis research. These compounds have been designed and synthesized to evaluate their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives have shown promising results, presenting better anti-fibrotic activities than known drugs like Pirfenidone and Bipy55′DC . The compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

The pyrimidine moiety, which is a component of 3-(Piperidin-2-yl)pyridin-2(1H)-one derivatives, is known to exhibit antimicrobial properties. This makes these compounds valuable in the development of new antimicrobial agents that can be used to combat various bacterial infections .

Antiviral Applications

Similarly, the pyrimidine core of 3-(Piperidin-2-yl)pyridin-2(1H)-one derivatives is associated with antiviral activities. This suggests that these compounds could be explored further for their potential use in treating viral infections .

Antitumor Potential

Another promising area of application for 3-(Piperidin-2-yl)pyridin-2(1H)-one derivatives is in antitumor research. The pyrimidine derivatives are reported to have antitumor properties, which could lead to the development of new cancer therapies .

Chemical Biology

In chemical biology, 3-(Piperidin-2-yl)pyridin-2(1H)-one and its derivatives can be used to construct libraries of novel heterocyclic compounds with potential biological activities. This is crucial for the discovery of new drugs and understanding biological processes at a molecular level .

Medicinal Chemistry

The design of privileged structures in medicinal chemistry often involves the use of pyrimidine moieties found in 3-(Piperidin-2-yl)pyridin-2(1H)-one derivatives. These structures are central to the development of compounds with a wide range of pharmacological activities .

Synthesis of Heterocyclic Compounds

3-(Piperidin-2-yl)pyridin-2(1H)-one: is also employed in the synthesis of novel heterocyclic compounds. These compounds are then evaluated for various biological activities, contributing to the expansion of available pharmaceuticals .

Drug Discovery

Lastly, the compound’s derivatives play a crucial role in drug discovery, especially in the search for novel anti-fibrotic drugs. Their ability to inhibit collagen expression and hydroxyproline content makes them candidates for further development into therapeutic agents .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-piperidin-2-yl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-8(4-3-7-12-10)9-5-1-2-6-11-9/h3-4,7,9,11H,1-2,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUUQMLOMWUDJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-2-yl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2584891.png)

![2-(4-(Morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2584892.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584895.png)

![Sodium;3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2584897.png)

![2-[(3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2584903.png)